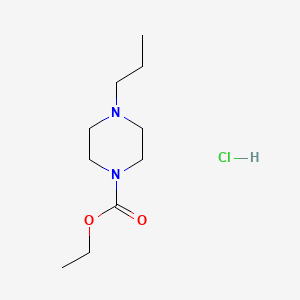![molecular formula C6H13N3O B14506600 (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine typically involves the reaction between butan-2-one and hydroxylamine (NH2OH). . The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from these reactions include nitroso compounds, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may have applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. Specific pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oximes and imines, such as:
- Butan-2-one oxime
- Acetone oxime
- Cyclohexanone oxime
Uniqueness
What sets (NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H13N3O/c1-5(6(2)9-10)8-4-3-7/h10H,3-4,7H2,1-2H3/b8-5?,9-6+ |
InChI Key |
RFWWFFGESZOOBF-QTQRZSEBSA-N |
Isomeric SMILES |
CC(=NCCN)/C(=N/O)/C |
Canonical SMILES |
CC(=NCCN)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
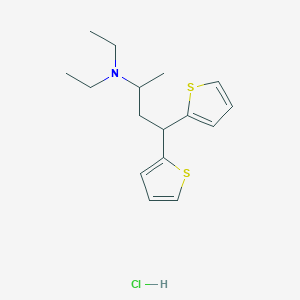
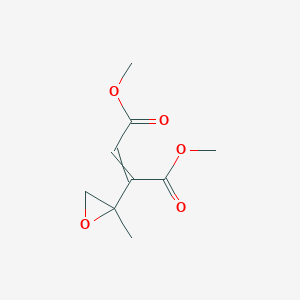


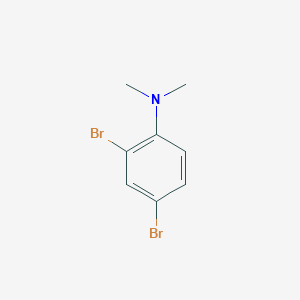

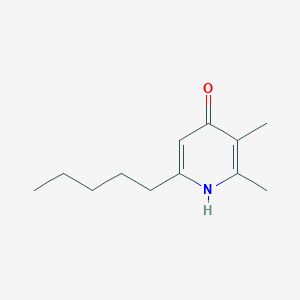
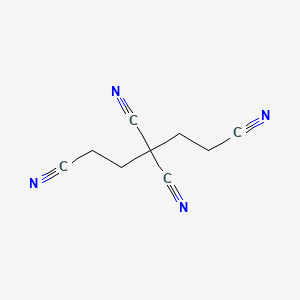
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
